4-Chlorobenzenesulfonyl fluoride

Descripción

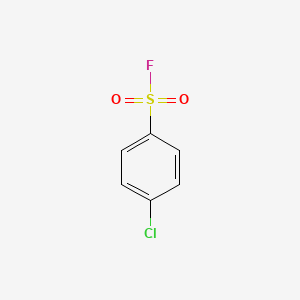

Structure

3D Structure

Propiedades

IUPAC Name |

4-chlorobenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCTLRVPDZBVCMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80188456 | |

| Record name | Benzenesulfonyl fluoride, p-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349-89-3 | |

| Record name | 4-Chlorobenzenesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=349-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorobenzenesulfonyl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000349893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorobenzenesulfonyl fluoride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12521 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonyl fluoride, p-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 349-89-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chlorobenzenesulfonyl fluoride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SC4JC5PRH5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance in Advanced Organic Synthesis Methodologies

4-Chlorobenzenesulfonyl fluoride (B91410) serves as a key reagent and precursor in a variety of modern synthetic strategies, prized for its stability and predictable reactivity. Its utility is particularly notable in the realm of "click chemistry," a class of reactions known for their reliability, high yields, and simple reaction conditions. The sulfonyl fluoride motif (-SO₂F) can act as a robust connector for assembling molecules, offering a valuable alternative to more traditional linkers like amides and phosphates. enamine.netasu.edu

The compound is a direct precursor to more complex and specialized reagents. For instance, it is the starting material for the large-scale synthesis of N-Tosyl-4-chlorobenzenesulfonimidoyl fluoride, also known as SulfoxFluor. enamine.netcas.cn This derivative has proven to be a highly effective reagent for deoxyfluorination, a critical transformation that involves the conversion of alcohols into fluorinated organic molecules. cas.cnmonash.edu The development of a scalable synthesis for SulfoxFluor, starting from 4-chlorobenzenesulfonyl chloride and proceeding through intermediates, underscores the industrial and process chemistry relevance of this family of compounds. enamine.netcas.cn

Furthermore, the synthesis of sulfonyl fluorides, in general, is a topic of intense research, with methods being developed that use precursors like aryl iodides, aryldiazonium salts, and alkyl bromides. organic-chemistry.orgorganic-chemistry.orgnih.gov Simple aryl sulfonyl fluorides like the 4-chloro substituted variant are often employed as model substrates in the development of these new synthetic methods.

Pivotal Role in Medicinal Chemistry and Chemical Biology Investigations

The true value of 4-Chlorobenzenesulfonyl fluoride (B91410) and its derivatives is profoundly demonstrated in medicinal chemistry and chemical biology. The sulfonyl fluoride group is a privileged electrophile for forming covalent bonds with biological macromolecules. enamine.net Its notable stability, especially its resistance to hydrolysis under physiological conditions, combined with its ability to react with nucleophilic amino acid residues like serine, tyrosine, and lysine, makes it an ideal "warhead" for designing covalent inhibitors and chemical probes. enamine.netorganic-chemistry.orgnih.gov

This reactivity is harnessed in several ways:

Covalent Inhibitors: By incorporating the sulfonyl fluoride moiety into a larger molecule designed to fit into the active site of an enzyme, researchers can create highly specific and irreversible inhibitors. This is a powerful strategy in drug discovery for targeting proteins implicated in disease. nih.gov

Chemical Probes: The ability of the -SO₂F group to covalently label proteins is widely used to study protein function, identify new drug targets, and understand biological pathways. enamine.netenamine.netnih.gov

Bioconjugation: The principles of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, for which 4-chlorobenzenesulfonyl fluoride is a representative reagent, are used to link small molecules to proteins or nucleic acids. enamine.netasu.edusigmaaldrich.com This allows for the construction of complex bioconjugates used in diagnostics and therapeutics.

A derivative of this compound, SulfoxFluor, has also been instrumental in developing a practical method for deoxyazidation, converting alcohols to alkyl azides. sigmaaldrich.com Alkyl azides are themselves crucial building blocks in medicinal chemistry, often used in another famous click reaction, the Copper-Catalysed Azide-Alkyne Cycloaddition (CuAAC), to synthesize complex drug candidates. sigmaaldrich.com

Contributions to Materials Science and Functional Material Development

The robust and reliable nature of the chemistry associated with 4-Chlorobenzenesulfonyl fluoride (B91410) extends into the domain of materials science. The SuFEx reaction, championed for its efficiency, provides a powerful method for polymer modification and the synthesis of novel functional materials. rsc.org

A key example is the design and synthesis of 4-Vinylbenzenesulfonyl fluoride (VBSF), a monomer that can be readily polymerized using controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain-Transfer). The resulting polymer, poly(4-vinylbenzenesulfonyl fluoride) or PVBSF, is a versatile platform. Every sulfonyl fluoride unit along the polymer backbone is a reactive site that can be quantitatively modified through SuFEx reactions. This allows for the "exhaustive" transformation of the initial polymer into entirely new classes of functional polymers, such as polysulfonamides or polysulfonic esters, by reacting it with various amines or phenols.

Thermogravimetric analysis of these resulting sulfonamide polymers has shown they possess significantly different and potentially useful thermal properties, such as a higher carbonization rate compared to standard polystyrene, indicating their potential application in areas requiring enhanced thermal stability.

Foundational Utility in Academic Research and Chemical Education

4-Chlorobenzenesulfonyl fluoride (B91410) and the broader class of sulfonyl fluorides serve as foundational tools in academic research and chemical education. Their chemistry provides clear and compelling examples of important chemical principles. The re-emergence of sulfur(VI) fluoride chemistry, particularly SuFEx, has brought a class of reactions that were once obscure into the forefront of modern organic chemistry, making them a relevant topic for the university curriculum. asu.edu

The stability and predictable reactivity of compounds like 4-chlorobenzenesulfonyl fluoride make them excellent subjects for undergraduate research projects. digitellinc.com For example, the synthesis of sulfonyl fluorides via methods like the simple and mild chloride/fluoride exchange in a biphasic mixture of potassium fluoride and water/acetone can be an accessible and illustrative experiment for students. organic-chemistry.org

Furthermore, discussions around SuFEx chemistry are making their way into academic discourse, with presentations at major conferences highlighting how high-throughput experimentation (HTE) with S(VI) fluorides can be implemented in undergraduate research programs. digitellinc.com This not only provides students with hands-on experience in modern synthetic techniques but also allows them to contribute to a rapidly developing and important field of chemistry. The compound thus serves as a gateway for students to explore concepts ranging from nucleophilic aromatic substitution and reaction kinetics to the principles of click chemistry and covalent inhibitor design. enamine.netnih.gov

Chemical Data and Properties

Below are tables summarizing key information for this compound and a related key reagent derived from it.

Table 1: Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 349-89-3 | sigmaaldrich.com |

| Molecular Formula | C₆H₄ClFO₂S | sigmaaldrich.com |

| Molecular Weight | 194.61 g/mol | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Melting Point | 45-50 °C | sigmaaldrich.com |

| Reaction Suitability | Click Chemistry | sigmaaldrich.com |

Table 2: Synthesis of a Key Derivative from 4-Chlorobenzenesulfonyl Chloride

| Reagent | Starting Material | Product | Overall Yield | Scale | Reference(s) |

| N-Tosyl-4-chlorobenzenesulfonimidoyl fluoride (SulfoxFluor) | 4-Chlorobenzenesulfonyl chloride | 4-Chloro-N-tosylbenzenesulfonimidoyl chloride | 65% | 177.6 g | cas.cn |

An in-depth analysis of the synthetic methodologies for producing this compound and its related derivatives reveals a variety of chemical strategies. These methods range from the direct conversion of sulfonyl chlorides to the use of thiol derivatives and transition metal-catalyzed reactions. Each approach offers distinct advantages and is suited for different applications, reflecting the ongoing development in synthetic organic chemistry.

Spectroscopic and Structural Characterization in Research Endeavors

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 4-chlorobenzenesulfonyl fluoride (B91410). By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is fundamental in confirming the arrangement of hydrogen atoms on the benzene (B151609) ring of 4-chlorobenzenesulfonyl fluoride. The aromatic region of the ¹H NMR spectrum provides key insights into the substitution pattern of the benzene ring.

In a typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear as a set of multiplets in the downfield region. Specifically, the spectrum shows a multiplet at approximately δ 7.98-7.94 ppm corresponding to the two protons ortho to the sulfonyl fluoride group, and another multiplet at around δ 7.63-7.60 ppm for the two protons meta to the sulfonyl fluoride group. rsc.org The distinct chemical shifts and coupling patterns of these protons are characteristic of a 1,4-disubstituted benzene ring, confirming the para-substitution of the chloro and sulfonyl fluoride groups.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.98-7.94 | m | 2H | Protons ortho to -SO₂F |

| 7.63-7.60 | m | 2H | Protons meta to -SO₂F |

Data recorded in CDCl₃ at 400 MHz. rsc.org

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) is a highly sensitive technique for detecting and quantifying fluorine-containing compounds. nanalysis.com Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong NMR signals with a wide chemical shift range, minimizing signal overlap. nanalysis.combiophysics.org

For this compound, the ¹⁹F NMR spectrum exhibits a single resonance corresponding to the fluorine atom of the sulfonyl fluoride group. In deuterated chloroform, this signal typically appears at a chemical shift of approximately δ 65.5 ppm. rsc.org The precise chemical shift can be influenced by the solvent and concentration.

The unique chemical shift of the fluorine atom makes ¹⁹F NMR an excellent tool for monitoring reactions involving this compound. researchgate.net For instance, in reactions where the sulfonyl fluoride group is transformed, the disappearance of the signal at δ 65.5 ppm and the appearance of new signals corresponding to the fluorine-containing products can be readily followed. This allows for real-time tracking of reaction progress and determination of conversion rates. Furthermore, quantitative ¹⁹F NMR (qNMR) can be utilized to accurately determine the purity of this compound by integrating the signal against a known internal standard. nanalysis.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of this compound. Although ¹³C has a low natural abundance (about 1.1%), modern NMR techniques allow for the acquisition of high-quality spectra that reveal the chemical environment of each carbon atom.

The proton-decoupled ¹³C NMR spectrum of this compound in deuterated chloroform shows distinct signals for the carbon atoms of the benzene ring. rsc.org The carbon atom attached to the sulfonyl fluoride group (C-S) is typically observed around δ 131.5 ppm. The carbon atom bonded to the chlorine atom (C-Cl) appears at a different chemical shift, often around δ 142.7 ppm. rsc.org The remaining aromatic carbons also show characteristic signals. The carbon atoms ortho to the sulfonyl fluoride group are found at approximately δ 130.1 ppm, while those meta to it (and ortho to the chlorine) are at about δ 129.9 ppm. rsc.org The coupling between the fluorine and carbon atoms can also be observed, providing further structural confirmation. libretexts.org

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| 142.7 | C-Cl |

| 131.5 | C-SO₂F |

| 130.1 | CH (ortho to -SO₂F) |

| 129.9 | CH (meta to -SO₂F) |

Data recorded in CDCl₃ at 100 MHz. rsc.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight and elemental composition of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is routinely used to assess the purity of this compound and to confirm its identity.

In a GC-MS analysis, the sample is first vaporized and separated based on its volatility and interaction with the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint. For this compound, the mass spectrum will show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the loss of specific groups, such as the fluorine or chlorine atoms. This allows for unambiguous identification and the detection of any impurities present in the sample.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of a molecule with very high precision. This allows for the determination of the elemental formula of this compound, C₆H₄ClFO₂S. sigmaaldrich.com

The calculated monoisotopic mass of this compound is 193.9604 Da. HRMS analysis can measure this mass to within a few parts per million (ppm), providing strong evidence for the compound's elemental composition. For example, a study reported a calculated mass of 238.9455 for a related compound and found an experimental mass of 238.9459, demonstrating the high accuracy of this technique. rsc.org Such precise mass measurements are crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of a compound reveals characteristic absorption bands corresponding to the vibrational frequencies of its bonds.

A related compound, 4-amino-2-chlorobenzenesulfonyl fluoride, has been characterized by FTIR spectroscopy using a KBr-pellet technique, confirming the utility of this method for identifying the functional groups in such molecules. nih.gov

Table 1: Predicted Infrared (IR) Absorption Regions for this compound

| Functional Group | Absorption Range (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3100-3000 | Stretching |

| Sulfonyl (SO₂) | 1370-1335 (asymmetric) | Stretching |

| 1180-1165 (symmetric) | ||

| C-S | 800-600 | Stretching |

| S-F | 850-750 | Stretching |

| C-Cl | 800-600 | Stretching |

X-ray Crystallography (Applicable to Related Sulfonyl Compounds and Complexes)

The solid-state conformation of sulfonyl-containing molecules is influenced by both intramolecular and intermolecular forces. Studies on various sulfonamides and related sulfonyl compounds reveal that the geometry around the sulfur atom is typically tetrahedral. researchgate.netnih.gov The arrangement of the functional groups attached to the sulfonyl moiety can adopt different conformations, which can impact the crystal packing. researchgate.net

For instance, in the crystal structure of 4-chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole (B114252), the sulfonyl chloride group is oriented in a way that one of the oxygen atoms is nearly coplanar with a hydrogen atom on the benzene ring, suggesting a degree of intramolecular interaction. nih.gov A similar conformation is observed in its sulfonyl fluoride counterpart. nih.gov The packing of these molecules in the crystal lattice is often driven by the segregation of regions with different chemical properties, such as fluorine-rich and SO₂Cl-rich regions in α,ω-di(sulfonyl chloride) perfluoroalkanes. rsc.org

The conformation of the sulfonamide group has been extensively studied, as it is critical to the biological activity of sulfa drugs. nih.gov These studies highlight how the arrangement of atoms in the solid state can be influenced by the electronic and steric effects of substituents. researchgate.netrsc.org

Intermolecular interactions play a pivotal role in dictating the crystal packing of molecules. mdpi.com In sulfonyl-containing compounds, a variety of non-covalent interactions are observed, including hydrogen bonds, halogen bonds, and π-π stacking interactions. nih.govnih.gov

Strong intermolecular hydrogen bonds are often the primary force driving the crystal packing in sulfonamides. nih.gov In the absence of strong hydrogen bond donors, other interactions become significant. For example, in the crystal structures of α,ω-di(sulfonyl chloride) perfluoroalkanes, Cl···O interactions are identified as important long-range intermolecular contacts that facilitate the alignment of neighboring molecules. rsc.org

A comparative study of 4-chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole and its sulfonyl fluoride analog revealed differences in their intermolecular interactions. nih.gov The sulfonyl chloride was found to participate in hydrogen bonding, whereas the sulfonyl fluoride did not. However, the fluorine atom was observed to form close contacts with π systems. nih.gov The sulfonyl oxygens in both structures showed comparable interactions. nih.gov This highlights how the substitution of a chlorine atom with a fluorine atom in the sulfonyl group can alter the landscape of intermolecular forces within the crystal.

Q & A

Q. What are the key safety protocols for handling 4-chlorobenzenesulfonyl fluoride in laboratory settings?

this compound is a reactive sulfonylating agent requiring stringent safety measures:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation exposure .

- Storage: Store in a cool, dry place away from oxidizing agents and moisture.

- Waste Disposal: Segregate waste and neutralize with a weak base (e.g., sodium bicarbonate) before disposal to prevent hydrolysis to toxic sulfonic acids .

- Emergency Procedures: In case of skin contact, wash immediately with water for 15 minutes. For eye exposure, flush with saline and seek medical attention .

Q. What synthetic routes are commonly used to prepare this compound?

The compound is typically synthesized via sulfonation of chlorobenzene followed by fluorination:

Sulfonation: Chlorobenzene reacts with chlorosulfonic acid to form 4-chlorobenzenesulfonyl chloride.

Fluorination: The sulfonyl chloride intermediate is treated with potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in anhydrous conditions to replace chloride with fluoride .

Example Reaction:

Key Considerations: Moisture must be excluded to prevent hydrolysis. Yields depend on reaction temperature (optimized at 40–60°C) and fluorinating agent purity .

Q. How is this compound characterized analytically?

Standard characterization methods include:

- NMR Spectroscopy: NMR shows a distinct peak near -60 ppm for the sulfonyl fluoride group. NMR confirms aromatic protons (δ 7.5–8.0 ppm) .

- Mass Spectrometry (MS): ESI-MS typically displays a molecular ion peak at m/z 212 (M) .

- Infrared (IR) Spectroscopy: Strong S=O stretching vibrations at 1350–1370 cm and S-F absorption near 800 cm .

Advanced Research Questions

Q. How does this compound participate in nucleophilic substitution reactions?

The sulfonyl fluoride group reacts with nucleophiles (e.g., amines, alcohols) under mild conditions:

- Mechanism: The fluorine atom acts as a leaving group, enabling substitution to form sulfonamides or sulfonate esters.

- Example Reaction with Amines:

Optimization: Use a base (e.g., triethylamine) to neutralize HF and drive the reaction. Reaction efficiency depends on solvent polarity (e.g., DMF or THF) .

Q. What strategies resolve contradictions in regioselectivity during reactions involving this compound?

Conflicting regiochemical outcomes may arise in multi-step syntheses. For example:

- Case Study: In a Fischer indole synthesis (), undesired regioisomers formed in a 2.6:1 ratio. Resolution involved:

- Chromatographic Purification: Silica gel chromatography isolated the desired isomer.

- Reagent Optimization: Switching to 2,4,6-trichlorotriazine (TCT) improved regioselectivity under acidic conditions .

Recommendation: Use computational modeling (DFT) to predict transition states and guide reagent selection .

Q. How is this compound applied in medicinal chemistry?

The compound serves as a versatile building block:

- Protease Inhibitors: Its sulfonyl fluoride group covalently binds serine residues in enzyme active sites, enabling activity-based protein profiling (ABPP) .

- Antibacterial Agents: Derivatives like sulfonamides inhibit dihydropteroate synthase (DHPS) in bacterial folate synthesis.

Synthetic Example:

Biological Testing: IC values are determined via enzyme inhibition assays (e.g., fluorescence-based DHPS assays) .

Q. What challenges arise in scaling up reactions involving this compound?

Key scalability issues include:

- Exothermic Reactions: Fluorination steps require controlled temperature (<60°C) to prevent runaway reactions .

- Moisture Sensitivity: Large-scale reactions necessitate anhydrous solvents (e.g., dried DCM) and inert atmospheres (N/Ar).

- Waste Management: Neutralization of HF byproducts requires robust scrubbing systems to avoid corrosion and environmental release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.